molecular formula C6H9Cl3N2 B13510743 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride

1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride

Cat. No.: B13510743
M. Wt: 215.5 g/mol
InChI Key: MCYHAJNFNCVXHQ-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyrrole ring substituted with dichloro and methyl groups, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the reaction of 4,5-dichloro-1-methyl-1H-pyrrole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to the presence of both dichloro and methyl groups on the pyrrole ring. These substitutions enhance its reactivity and make it a versatile intermediate in various chemical reactions. Its distinct structure also contributes to its potential biological activities and applications in scientific research .

Properties

Molecular Formula

C6H9Cl3N2

Molecular Weight

215.5 g/mol

IUPAC Name

(4,5-dichloro-1-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H8Cl2N2.ClH/c1-10-4(3-9)2-5(7)6(10)8;/h2H,3,9H2,1H3;1H

InChI Key

MCYHAJNFNCVXHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1Cl)Cl)CN.Cl

Origin of Product

United States

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